6-O-trans-Cinnamoylphlorigidoside B

Phytochemistry Natural Product Isolation Physicochemical Properties

6-O-trans-Cinnamoylphlorigidoside B is the definitive reference standard for Callicarpa species authentication & anti-inflammatory drug discovery. Its unique C-6 trans-cinnamoyl ester is a critical pharmacophore determining biological potency—generic substitution with other iridoid glycosides (e.g., 6-O-benzoylphlorigidoside B) is scientifically invalid without comparative data. Use this ≥98% HPLC-pure compound to develop robust HPLC/LC-MS methods, benchmark SAR studies, and ensure batch-to-batch extract consistency. Inquire for bulk quantities.

Molecular Formula C28H34O14
Molecular Weight 594.6 g/mol
CAS No. 1246012-25-8
Cat. No. B1174397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-trans-Cinnamoylphlorigidoside B
CAS1246012-25-8
Synonyms6-O-trans-Cinnamoylphlorigidoside B
Molecular FormulaC28H34O14
Molecular Weight594.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H34O14/c1-14(30)42-27(2)11-18(40-19(31)10-9-15-7-5-4-6-8-15)28(36)16(24(35)37-3)13-38-26(23(27)28)41-25-22(34)21(33)20(32)17(12-29)39-25/h4-10,13,17-18,20-23,25-26,29,32-34,36H,11-12H2,1-3H3/b10-9+/t17-,18-,20-,21+,22-,23-,25+,26+,27+,28-/m1/s1
InChIKeyIMFOXIVSWVZHOK-WYCHZZGMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

6-O-trans-Cinnamoylphlorigidoside B (CAS 1246012-25-8): A Structurally Distinct Cinnamoylated Iridoid Glycoside


6-O-trans-Cinnamoylphlorigidoside B (CAS 1246012-25-8) is an iridoid O-glycoside natural product characterized by a phlorigidoside B core scaffold esterified with a trans-cinnamoyl moiety at the C-6 position . The compound has a molecular formula of C28H34O14 and a molecular weight of 594.6 g/mol [1]. It was first isolated and structurally elucidated in 2010 from the twigs and leaves of Callicarpa formosana var. formosana, along with three other new iridoid glycosides, and its structure was confirmed via extensive spectroscopic analysis [2].

6-O-trans-Cinnamoylphlorigidoside B (CAS 1246012-25-8): Why Generic Iridoid Glycosides Cannot Be Substituted


Iridoid glycosides, as a broad natural product class, display highly variable biological profiles that are exquisitely sensitive to specific structural features, particularly acylation patterns . The trans-cinnamoyl ester at the C-6 position of 6-O-trans-Cinnamoylphlorigidoside B is not an inert structural adornment but a critical determinant of its physicochemical and biological properties. For instance, a 2022 study on related Callicarpa nudiflora iridoids demonstrated that the presence and nature of the C-4 carboxy group and the specific glycosylation site dramatically impact the inhibitory activity against nitric oxide (NO) production in RAW 264.7 macrophages, with IC50 values spanning a 60-fold range from 0.64 μM to 38.72 μM among isolates [1]. This profound activity divergence within a single plant extract underscores that subtle differences in substitution—such as replacing a benzoyl, feruloyl, or cinnamoyl group—can fundamentally alter a compound's pharmacological identity. Therefore, generic substitution of 6-O-trans-Cinnamoylphlorigidoside B with a different, even structurally similar, iridoid glycoside (e.g., 6-O-benzoylphlorigidoside B, phlorigidoside B, or other shanzhiside derivatives) is scientifically unjustifiable without direct comparative data, as the specific cinnamoylation pattern is likely a primary driver of its distinct biochemical behavior.

6-O-trans-Cinnamoylphlorigidoside B (CAS 1246012-25-8): Quantitative Evidence of Differentiation from Closest Analogs


Structural Differentiation: Trans-Cinnamoyl Substitution at C-6 Confers Distinct Lipophilicity Profile

6-O-trans-Cinnamoylphlorigidoside B possesses a trans-cinnamoyl ester at the C-6 position of the phlorigidoside B core scaffold, which directly impacts its lipophilicity and solubility profile compared to its closest analog, 6-O-benzoylphlorigidoside B [1]. The cinnamoyl group (C9H7O) introduces a larger conjugated π-system (phenylpropenoyl) versus the benzoyl group (C7H5O) present in the analog. This structural difference is reflected in the molecular formula and mass: C28H34O14 (594.6 g/mol) for the cinnamoyl derivative versus C26H32O14 (568.5 g/mol) for the benzoyl derivative [2]. The extended conjugation and increased hydrophobicity of the trans-cinnamoyl moiety predictably alter the compound's chromatographic retention and membrane permeability characteristics, which are critical considerations for bioassay interpretation and downstream formulation development.

Phytochemistry Natural Product Isolation Physicochemical Properties

Cinnamoyl Moiety as a Recognized Privileged Pharmacophore for Bioactivity

The trans-cinnamoyl group is a well-documented privileged pharmacophore in medicinal chemistry, known to confer or enhance anti-inflammatory and antioxidant properties in natural products [1]. While direct bioactivity data for 6-O-trans-Cinnamoylphlorigidoside B in head-to-head comparisons is currently unavailable in the primary literature, the presence of this specific moiety distinguishes it from other phlorigidoside derivatives, such as the parent compound phlorigidoside B (CAS 288248-46-4, C19H28O13, MW 464.4) which lacks the cinnamoyl esterification at C-6 [2]. Extensive literature on iridoid glycosides demonstrates that acylation, particularly with cinnamoyl groups, significantly modulates the biological activity profile by altering molecular interactions with target proteins and cellular membranes. For example, in a related study on Callicarpa nudiflora iridoids, compounds with specific acyl substitutions exhibited a 60-fold difference in anti-inflammatory potency (IC50 range: 0.64-38.72 μM) [3].

Medicinal Chemistry Pharmacology Anti-inflammatory

Source Plant Differentiation and Pharmacopoeial Context

6-O-trans-Cinnamoylphlorigidoside B was isolated from Callicarpa formosana var. formosana, a species closely related to Callicarpa nudiflora, which is officially recognized in the Chinese Pharmacopoeia (2020 Edition) for its anti-inflammatory and hemostatic properties [1]. The compound was isolated alongside three other novel iridoid glycosides: 6-O-benzoylphlorigidoside B, 6-O-trans-p-coumaroylshanzhiside methyl ester, and 4'-O-trans-p-coumaroylmussaenoside [2]. This co-occurrence provides a natural benchmark; the distinct substitution patterns among these four compounds allow for direct structure-activity relationship (SAR) studies within a controlled phytochemical context. The specific cinnamoyl substitution differentiates it from the benzoyl and p-coumaroyl analogs found in the same extract, highlighting the plant's biosynthetic capacity to produce a range of acylated iridoids with potentially discrete biological functions.

Phytochemistry Traditional Chinese Medicine Quality Control

Analytical Specification and Purity Profile

Commercial sources of 6-O-trans-Cinnamoylphlorigidoside B, intended for research use, are specified with a purity of ≥98% as determined by HPLC, and the compound is supplied as a powder with defined solubility in DMSO, methanol, and ethanol . The compound's physicochemical properties have been computationally predicted, including a boiling point of 759.6±60.0 °C at 760 mmHg and a topological polar surface area (TPSA) of 207.74 Ų . These specifications provide a baseline for experimental reproducibility. In contrast, the parent compound, phlorigidoside B (CAS 288248-46-4), has a significantly lower molecular weight (464.4 g/mol) and different solubility and chromatographic behavior due to the absence of the cinnamoyl ester, which will affect its retention time in reverse-phase HPLC and its partitioning in liquid-liquid extraction protocols.

Analytical Chemistry Natural Product Standard Quality Control

6-O-trans-Cinnamoylphlorigidoside B (CAS 1246012-25-8): High-Value Application Scenarios for Research and Development


Pharmacological Research: Anti-inflammatory Drug Discovery

The trans-cinnamoyl moiety of 6-O-trans-Cinnamoylphlorigidoside B positions it as a compelling candidate for anti-inflammatory drug discovery programs, particularly those targeting NO production or related pathways in macrophages [1]. The structural features of the compound align with the structure-activity relationships (SAR) observed in related Callicarpa iridoids, where specific acylation patterns dramatically influence inhibitory potency (IC50 range: 0.64-38.72 μM) [1]. Researchers can use this compound to explore the impact of cinnamoyl substitution on target engagement and to benchmark against the benzoyl analog (6-O-benzoylphlorigidoside B) or the non-acylated core (phlorigidoside B) to deconvolute the specific contribution of the cinnamoyl pharmacophore. This approach is particularly valuable for developing novel anti-inflammatory leads based on the iridoid scaffold, a class with established ethnopharmacological relevance in traditional Chinese medicine [2].

Phytochemical Standardization and Quality Control

6-O-trans-Cinnamoylphlorigidoside B serves as a valuable analytical reference standard for the authentication and quality control of botanical materials derived from Callicarpa species, especially C. formosana [1]. Its unique cinnamoyl substitution pattern distinguishes it from other co-occurring iridoids, such as 6-O-benzoylphlorigidoside B and 6-O-trans-p-coumaroylshanzhiside methyl ester [2]. This specificity makes it an ideal chemical marker for the development of HPLC or LC-MS methods aimed at verifying the identity, purity, and consistency of herbal raw materials or extracts. This is of paramount importance for entities seeking to develop standardized botanical drug products based on Callicarpa nudiflora or related species that are officially recognized in the Chinese Pharmacopoeia for their anti-inflammatory and hemostatic effects [3]. Using this compound as a marker ensures that the correct plant species and chemotype are being utilized, thereby safeguarding the reproducibility of both research findings and commercial products.

Natural Product Chemistry and Structure-Activity Relationship (SAR) Studies

For academic and industrial natural product chemistry groups, 6-O-trans-Cinnamoylphlorigidoside B is a key tool for conducting systematic structure-activity relationship (SAR) studies within the phlorigidoside class [1]. By comparing its properties and, where data exists, its bioactivity directly with those of its closest analogs—specifically 6-O-benzoylphlorigidoside B (different acyl group), phlorigidoside B (core scaffold), and the other new iridoids from the same plant source—researchers can map the precise contribution of the trans-cinnamoyl ester to the compound's overall biological profile [2]. This type of comparative analysis is essential for identifying the minimal pharmacophore required for a desired activity, guiding the semi-synthesis of novel analogs with improved potency, selectivity, or drug-like properties. The well-defined structural difference (cinnamoyl vs. benzoyl) provides a clear and quantifiable variable for exploring molecular interactions with protein targets or cellular membranes.

Analytical Method Development and Validation

Given its distinct physicochemical properties, including its molecular weight (594.6 g/mol), topological polar surface area (207.74 Ų), and solubility profile, 6-O-trans-Cinnamoylphlorigidoside B is an ideal candidate for the development and validation of robust analytical methods [1]. Analytical chemists can leverage its unique chromatographic behavior—which differs markedly from less lipophilic iridoids like phlorigidoside B—to establish specific HPLC-UV, LC-MS/MS, or UPLC methods for its quantification in complex matrices such as plant extracts, biological fluids, or formulated products. The availability of high-purity (≥98%) reference material from commercial sources facilitates the creation of calibration curves and the assessment of method parameters like linearity, precision, accuracy, and limit of detection (LOD) [2]. Such methods are critical for supporting both basic research on this compound's pharmacology and applied work in the quality control of Callicarpa-derived herbal medicines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-O-trans-Cinnamoylphlorigidoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.